3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate
Overview
Description
3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate is a useful research compound. Its molecular formula is C24H17BrO5 and its molecular weight is 465.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 464.02594 g/mol and the complexity rating of the compound is 681. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Application
A study focused on the synthesis and characterization of new zinc phthalocyanine derivatives, highlighting their photophysical and photochemical properties. These properties are crucial for photodynamic therapy (PDT), a treatment modality for cancer. The high singlet oxygen quantum yield and good fluorescence properties of these derivatives indicate their potential as effective Type II photosensitizers in PDT. This suggests that similar compounds, including 3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl 2-bromobenzoate, could have applications in cancer treatment through photodynamic therapy due to their ability to generate singlet oxygen efficiently (Pişkin, Canpolat, & Öztürk, 2020).
Green Chemistry and Synthetic Efficiency
Research on the synthesis of benzo[c]chromen-6-ones using a Suzuki coupling and lactonization sequence has explored the use of ionic liquids. This approach enhances the efficiency of the Suzuki coupling and enables a more environmentally friendly synthesis by reducing the number of steps required for cyclization. The use of ionic liquids has shown promise for scaling up these reactions from laboratory to multi-kilogram scale, indicating that this compound and similar compounds can be produced more sustainably and efficiently (Kemperman, Horst, Goor, Roeters, Bergwerff, Van der Eem, & Basten, 2006).
Antibacterial Applications
The synthesis and evaluation of 4-hydroxy-chromen-2-one derivatives for their antibacterial properties highlight the potential of these compounds to act as potent antibacterial agents. This research indicates that derivatives of this compound could be developed into new antibacterial drugs or preservatives, given their high level of bacteriostatic and bactericidal activity against various bacterial strains (Behrami & Dobroshi, 2019).
Antioxidant Activity
The isolation of bromophenol derivatives from the red alga Rhodomela confervoides, which exhibited potent antioxidant activity, suggests that structurally related compounds, such as this compound, could also possess significant antioxidant properties. These findings open avenues for the exploration of these compounds as natural antioxidants in food preservation, cosmetics, or as dietary supplements to combat oxidative stress (Li, Li, Gloer, & Wang, 2011).
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 2-bromobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17BrO5/c1-14-22(15-7-9-16(28-2)10-8-15)23(26)19-12-11-17(13-21(19)29-14)30-24(27)18-5-3-4-6-20(18)25/h3-13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUSRAUTEMUEMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CC=C3Br)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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